Ethyl 2-iodo-4-(trifluoromethyl)benzoate

Vue d'ensemble

Description

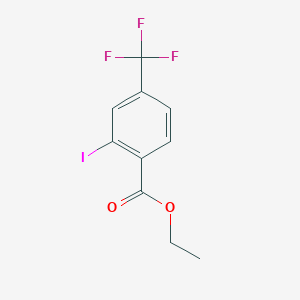

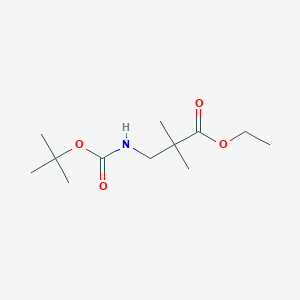

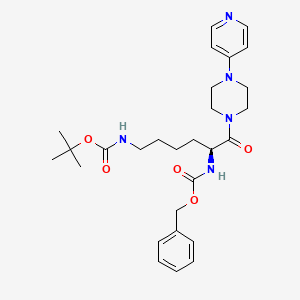

Ethyl 2-iodo-4-(trifluoromethyl)benzoate is a chemical compound with the molecular formula C10H8F3IO2 . It is a substituted benzoic acid derivative .

Molecular Structure Analysis

The molecular structure of Ethyl 2-iodo-4-(trifluoromethyl)benzoate can be represented by the SMILES stringIC1=C(C=CC(C(F)(F)F)=C1)C(OCC)=O . The molecular weight of this compound is 344.07 g/mol .

Applications De Recherche Scientifique

Synthesis and Liquid Crystalline Behavior

Ethyl 2-iodo-4-(trifluoromethyl)benzoate is involved in the synthesis of novel fluorinated monomers, precursors to side chain liquid crystalline polysiloxanes. These compounds, owing to their fluorinated chains and mesogenic moieties, exhibit high smectogen properties and are characterized by techniques like differential scanning calorimetry (DSC) and thermal optical polarized microscopy. The nature of the rigid mesogenic core in these monomers influences their thermotropic polymorphism and transition temperatures, which are also affected by the length of the fluorinated moiety (Bracon, Guittard, Givenchy, & Géribaldi, 2000).

Trifluoromethoxylation Agent

It is utilized as a versatile trifluoromethoxylation reagent, known as Trifluoromethyl benzoate (TFBz). TFBz is a shelf-stable reagent easily prepared from cost-effective materials and is used in various synthetic pathways, including trifluoromethoxylation-halogenation of arynes, nucleophilic substitution of alkyl (pseudo)halides, and asymmetric difunctionalization of alkenes. This demonstrates the synthetic versatility of TFBz in organic chemistry (Zhou, Ni, Zeng, & Hu, 2018).

Chemical Synthesis and Material Science

The compound is involved in the interaction with sulfur tetrafluoride in anhydrous hydrogen fluoride solutions, leading to the formation of new compounds with high yields. This process involves esterification, treatment with trifluoroacetic anhydride, and subsequent reactions leading to the formation of new fluorine-containing analogues of existing acids. The importance of this reaction lies in the formation of new compounds, which are confirmed by EI-MS and GC/MS analysis, indicating its potential in chemical synthesis and material science (Gaidarzhy, Motnyak, & Kunshenko, 2020).

Liquid Crystalline Properties for Technological Applications

Ethyl 4-((4-alkoxyphenyl)diazenyl)benzoate compounds exhibit liquid crystalline properties, essential for applications in LCDs and temperature sensing devices. The study of phase transitions, enthalpy changes, and mesogenic properties through techniques like FTIR, 1H-NMR, Mass, and single crystal XRD indicates the potential of these compounds in technological applications, such as display technologies and sensing devices (Mehmood, Ahmad, Akhtar, Siddiqi, Iqbal, Hameed, Tahir, 2018).

Catalytic Synthesis and Flavor Industry

The compound is also involved in catalytic synthesis under microwave irradiation, using benzoic acid and ethanol as raw materials, highlighting its role in the flavor industry. The catalyst used in this process can be repeatedly used and regenerated, showcasing its efficiency and sustainability in industrial applications (Liu-ping, 2008).

Safety and Hazards

While specific safety and hazard information for Ethyl 2-iodo-4-(trifluoromethyl)benzoate is not available, general precautions should be taken while handling it. These include avoiding personal contact, including inhalation, wearing protective clothing, using it in a well-ventilated area, and avoiding contact with moisture .

Propriétés

IUPAC Name |

ethyl 2-iodo-4-(trifluoromethyl)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F3IO2/c1-2-16-9(15)7-4-3-6(5-8(7)14)10(11,12)13/h3-5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YULOSWFIJROSMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(C=C1)C(F)(F)F)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F3IO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-iodo-4-(trifluoromethyl)benzoate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3aS,6R,6aR)-octahydrocyclopenta[b]pyrrol-6-ol hydrochloride](/img/structure/B3114729.png)

![3-[(3-Hydroxyphenyl)diazenyl]phenol](/img/structure/B3114807.png)

![3-[4-(2-Methylphenyl)piperazin-1-yl]propan-1-amine](/img/structure/B3114832.png)